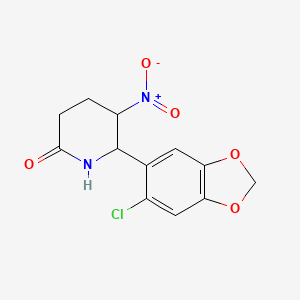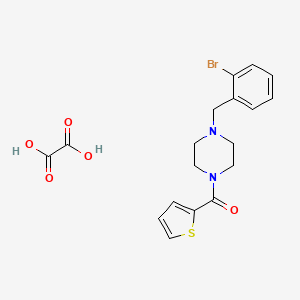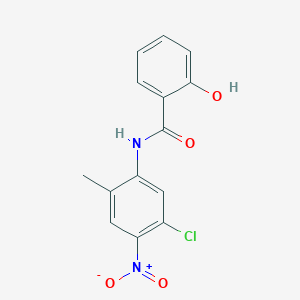
N-isopropyl-5-oxo-1-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide
Descripción general
Descripción
N-isopropyl-5-oxo-1-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide, also known as IPP, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of pyrrolidine carboxamides and has been found to exhibit interesting biological activities.
Mecanismo De Acción
The mechanism of action of N-isopropyl-5-oxo-1-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide is not fully understood. However, it has been proposed that N-isopropyl-5-oxo-1-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N-isopropyl-5-oxo-1-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-isopropyl-5-oxo-1-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide has been found to have a number of biochemical and physiological effects. N-isopropyl-5-oxo-1-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in human macrophages. N-isopropyl-5-oxo-1-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide has also been found to have analgesic effects in animal models of pain. Additionally, N-isopropyl-5-oxo-1-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isopropyl-5-oxo-1-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with a high purity. N-isopropyl-5-oxo-1-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide has been found to exhibit interesting biological activities, making it a potential candidate for drug development. However, there are also limitations to using N-isopropyl-5-oxo-1-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide in lab experiments. The mechanism of action of N-isopropyl-5-oxo-1-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide is not fully understood, which may limit its use in certain experiments. Additionally, further studies are needed to determine the safety and efficacy of N-isopropyl-5-oxo-1-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide in humans.
Direcciones Futuras
There are several future directions for research on N-isopropyl-5-oxo-1-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide. First, more studies are needed to fully understand the mechanism of action of N-isopropyl-5-oxo-1-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide. This will help to identify potential targets for drug development. Second, more studies are needed to determine the safety and efficacy of N-isopropyl-5-oxo-1-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide in humans. This will help to determine whether N-isopropyl-5-oxo-1-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide has potential as a therapeutic agent. Third, more studies are needed to explore the potential applications of N-isopropyl-5-oxo-1-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide in other areas, such as neurodegenerative diseases and autoimmune disorders. Finally, more studies are needed to explore the potential of N-isopropyl-5-oxo-1-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide as a lead compound for drug development.
Aplicaciones Científicas De Investigación
N-isopropyl-5-oxo-1-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide has been found to exhibit interesting biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. N-isopropyl-5-oxo-1-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in human macrophages. N-isopropyl-5-oxo-1-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide has also been found to have analgesic effects in animal models of pain. Additionally, N-isopropyl-5-oxo-1-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
5-oxo-1-(4-phenoxyphenyl)-N-propan-2-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14(2)21-20(24)15-12-19(23)22(13-15)16-8-10-18(11-9-16)25-17-6-4-3-5-7-17/h3-11,14-15H,12-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKADRCBAENICGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-chlorophenyl)-11-(2-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014868.png)
![2-[(4-nitrophenyl)sulfonyl]cyclopentanecarboxylic acid](/img/structure/B4014874.png)

![4-allyl-3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4014892.png)

![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(3-pyridinyl)acetamide](/img/structure/B4014902.png)
![1-(2-ethoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4014908.png)
![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1,3-benzoxazole](/img/structure/B4014910.png)
![3-(4-methylphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014917.png)



![4-(4-isopropylphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4014977.png)
![2,3-dimethyl-9-phenyl-4H,9H-thieno[3',2':5,6]pyrimido[2,1-b][1,3]thiazin-4-one](/img/structure/B4014980.png)